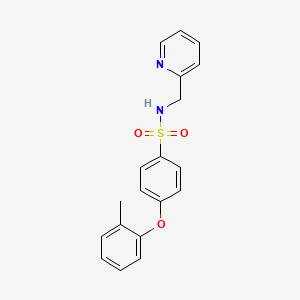

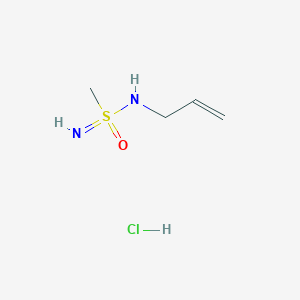

![molecular formula C21H22N2O5S B2923632 N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1705041-77-5](/img/structure/B2923632.png)

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible2.Chemical Reactions

Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade1. Another benzofuran ring can be constructed by proton quantum tunneling1.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Innovative synthesis techniques have been developed to produce heteroaromatic analogues and nitrogen heterocycles, showcasing the compound's versatility in forming biologically interesting structures. For instance, the use of Pummerer-type cyclization reactions has been demonstrated to yield compounds with potential biological relevance, including those involving the benzofuran nucleophile leading to novel cyclization products with unique ring systems (Horiguchi, Ogawa, Saitoh, & Sano, 2004).

Carbonic Anhydrase Inhibition

The compound's derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, showing promise in therapeutic applications. Research into polymethoxylated-pyrazoline benzene sulfonamides, for example, has revealed compounds with significant inhibitory activity against human carbonic anhydrase isoenzymes I and II, suggesting potential for treating conditions like glaucoma or cancer (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Ring Contraction and Structural Transformations

Studies have also focused on ring contraction processes, as seen in the photoinduced di-pi-methane rearrangement of sultams, which leads to structurally complex products with potential pharmacological applications. These transformations underline the compound's utility in generating novel molecular architectures (Dura & Paquette, 2006).

Glycoconjugate Derivatives

The synthesis of glycoconjugate benzene sulfonamides through "click-tailing" techniques has yielded compounds with selective inhibition toward human carbonic anhydrase isozymes, highlighting the potential for developing new cancer therapies based on enzyme inhibition. The diversity within carbohydrate tails has been exploited to interrogate the active site topology of carbonic anhydrases, leading to the discovery of potent inhibitors (Wilkinson, Bornaghi, Houston, Innocenti, Supuran, & Poulsen, 2006).

Crystal Structure and Molecular Analysis

Crystallographic studies have been conducted to determine the molecular structure of related compounds, providing insights into their conformation and potential interactions. Such studies are crucial for understanding the compound's behavior and reactivity, aiding in the design of derivatives with desired biological activities (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

Safety And Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on their specific structure. Some benzofuran compounds may have toxic effects, especially after long-term administration1.

Zukünftige Richtungen

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects1. They are considered potential natural drug lead compounds1. Future research may focus on developing novel benzofuran compounds with target therapy potentials and little side effects1.

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c24-18(13-1-3-19-14(9-13)6-8-28-19)12-22-29(26,27)17-10-15-2-4-20(25)23-7-5-16(11-17)21(15)23/h1,3,9-11,18,22,24H,2,4-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJLLIGVDHRXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC5=C(C=C4)OCC5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

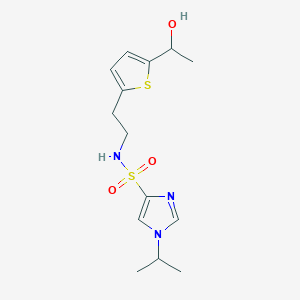

![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)

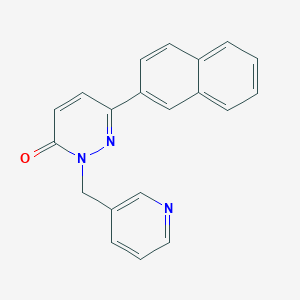

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)

![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)

![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923570.png)

![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2923572.png)